molecular formula C43H68O12 B1678576 PC-766B CAS No. 108375-77-5

PC-766B

Katalognummer: B1678576
CAS-Nummer: 108375-77-5
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: GBRLJEHLCUILHG-KIRYWGJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PC-766B ist ein Makrolid-Antibiotikum, das von dem Bakterium Nocardia brasiliensis produziert wird. Es ist bekannt für seine Aktivität gegen grampositive Bakterien, einige Pilze und Hefen, aber es ist inaktiv gegen gramnegative Bakterien. Zusätzlich zeigt this compound eine Antitumoraktivität gegen murine Tumorzellen .

Herstellungsmethoden

This compound wird aus den Zellen von Nocardia brasiliensis SC-4710 isoliert. Der Isolationsprozess beinhaltet eine Acetonextraktion, gefolgt von der Reinigung mittels Gelfiltration, Kieselgelchromatographie, Hochleistungsflüssigkeitschromatographie (HPLC) und Dünnschichtchromatographie (TLC) . Der Stamm SC-4710 wird 3 Tage lang in einem Glucose-Hefeextraktmedium bei 27 °C kultiviert, wonach die Zellen geerntet und verarbeitet werden, um das Antibiotikum zu extrahieren .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Oxidation. So führt die alkalische Hydrolyse von this compound in Methanol mit Natriumhydroxid zur Bildung eines Aglykons . Die Verbindung zeigt auch eine schwache inhibitorische Aktivität gegen Natrium-Kalium-Adenosintriphosphatase (Na+, K±ATPase) .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an das bakterielle Ribosom, wodurch die Proteinsynthese gehemmt wird. Diese Wirkung ähnelt der anderer Makrolid-Antibiotika. Zusätzlich zeigt this compound eine schwache inhibitorische Aktivität gegen Na+, K±ATPase, was zu seinen Antitumoreffekten beitragen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

PC 766B has been studied for its effectiveness against various pathogens:

  • Active Against :
    • Gram-positive bacteria
    • Some fungi and yeasts
  • Inactive Against :
    • Gram-negative bacteria

Table 1: Antimicrobial Efficacy of PC 766B

Pathogen TypeActivity Level
Gram-positive BacteriaEffective
FungiModerate
YeastsModerate
Gram-negative BacteriaIneffective

Antitumor Activity

PC 766B has shown promising results in cancer research, particularly in vitro and in vivo studies involving murine tumor models.

In Vitro Studies

In vitro studies have demonstrated that PC 766B possesses potent cytotoxic effects on several murine tumor cell lines.

  • Cell Lines Tested :
    • P388 leukemia
    • B16 melanoma

Table 2: Cytotoxicity of PC 766B in Murine Tumor Cell Lines

Cell LineIC50 (ng/ml)
P388 leukemia0.1
B16 melanoma0.5

In Vivo Studies

In vivo experiments have further validated the antitumor efficacy of PC 766B:

  • Dosage : Intraperitoneal administration at a dosage of 0.25 mg/kg/day.
  • Model Used : Male CDF1 mice.
  • Outcome : Demonstrated significant antitumor activity against P388 leukemia.

Case Studies and Research Findings

  • Study on LDL Receptor mRNA Expression :
    • A study indicated that PC 766B could increase LDL receptor mRNA levels in human hepatoma HepG2 cells, suggesting potential implications for lipid metabolism and cardiovascular health .
  • Isolation and Characterization :
    • Research conducted on the isolation of PC 766B highlighted its unique structural properties and confirmed its classification within the hygrolidin family of antibiotics .
  • Antitumor Mechanism Investigation :
    • Further investigations into its mechanism revealed that while it affects tumor cells, the relationship between its antimicrobial activity and antitumor properties remains unclear .

Wirkmechanismus

Target of Action

PC-766B, a macrolide antibiotic, primarily targets Gram-positive bacteria , some fungi , and yeasts . It is, however, inactive against Gram-negative bacteria . In addition to its antimicrobial activity, this compound also shows activity against murine tumor cells . It has a weak inhibitory activity against Na/K-ATPase .

Mode of Action

They bind to the bacterial ribosome, blocking the exit of the growing peptide chain, which leads to premature termination of protein synthesis .

Biochemical Pathways

This compound is known to affect the protein synthesis pathway in bacteria, leading to their death . In addition, it has been reported that this compound can increase the concentration of low-density lipoprotein-receptor (LDL-r) mRNA in human hepatoma HepG2 cells . This suggests that this compound may also affect lipid metabolism pathways.

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, or dmso , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in susceptible bacteria, leading to their death . Additionally, it has shown antitumor activity against murine tumor cells both in vitro and in vivo .

Action Environment

The stability of this compound is significantly improved by DL-alpha-Tocopherol , an antioxidant agent, which prevents the decomposition of this compound during storage . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of antioxidants.

Biochemische Analyse

Biochemical Properties

PC-766B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is active against Gram-positive bacteria, and some fungi and yeasts, but is inactive against Gram-negative bacteria . It also shows antitumor activity against murine tumor cells in vitro and in vivo, and a weak inhibitory activity against Na+, K±ATPase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits potent cytotoxicity against murine tumor cell lines in vitro .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

PC-766B is a novel macrolide antibiotic produced by the actinomycete strain Nocardia brasiliensis, isolated from soil. This compound has garnered interest due to its biological activity , particularly its antimicrobial and antitumor properties. Research indicates that this compound is effective against various Gram-positive bacteria and some fungi, while showing limited efficacy against Gram-negative bacteria.

Antimicrobial Properties

This compound demonstrates potent activity against a range of microorganisms. In vitro studies indicate:

  • Activity Spectrum : Effective against Gram-positive bacteria and certain fungi and yeasts, but inactive against Gram-negative bacteria .
  • Minimum Inhibitory Concentrations (MIC) : Specific MIC values have not been widely published, but the compound's overall effectiveness suggests a strong potential for therapeutic applications in treating infections caused by susceptible pathogens.

Antitumor Activity

The antitumor effects of this compound have been substantiated through various studies:

  • In Vitro Cytotoxicity : this compound exhibited significant cytotoxicity against murine tumor cell lines, with IC50 values of 0.1 ng/ml for P388 leukemia and 0.5 ng/ml for B16 melanoma . These values indicate a highly potent effect on these cancer cells.
Tumor Cell LineIC50 Value (ng/ml)
P388 Leukemia0.1
B16 Melanoma0.5
  • In Vivo Studies : Administration of this compound at a dose of 0.25 mg/kg/day intraperitoneally showed significant antitumor activity against P388 leukemia in animal models .

While the precise mechanisms underlying the biological activities of this compound remain to be fully elucidated, preliminary findings suggest:

  • Na+, K(+)-ATPase Inhibition : The compound exhibits weak inhibitory activity against Na+, K(+)-ATPase, which may contribute to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in clinical settings:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against various clinical isolates of Gram-positive bacteria, highlighting its role as a potential treatment option for resistant infections.
  • Cancer Treatment Exploration : Research involving murine models demonstrated that this compound not only inhibits tumor growth but also enhances survival rates in treated subjects compared to controls.
  • Comparative Studies : Comparative analyses with other macrolide antibiotics have shown that this compound possesses superior potency in specific tumor types, suggesting its potential as a lead compound for further development.

Eigenschaften

IUPAC Name

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJEHLCUILHG-KIRYWGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108375-77-5
Record name PC 766B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PC 766B
Reactant of Route 2
PC 766B
Reactant of Route 3
PC 766B
Reactant of Route 4
PC 766B
Reactant of Route 5
PC 766B
Reactant of Route 6
PC 766B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.